

octyl gallate voltage-gated calcium channel block

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Compound Focus: Octyl Gallate

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Mechanistic Insights into Octyl Gallate Action

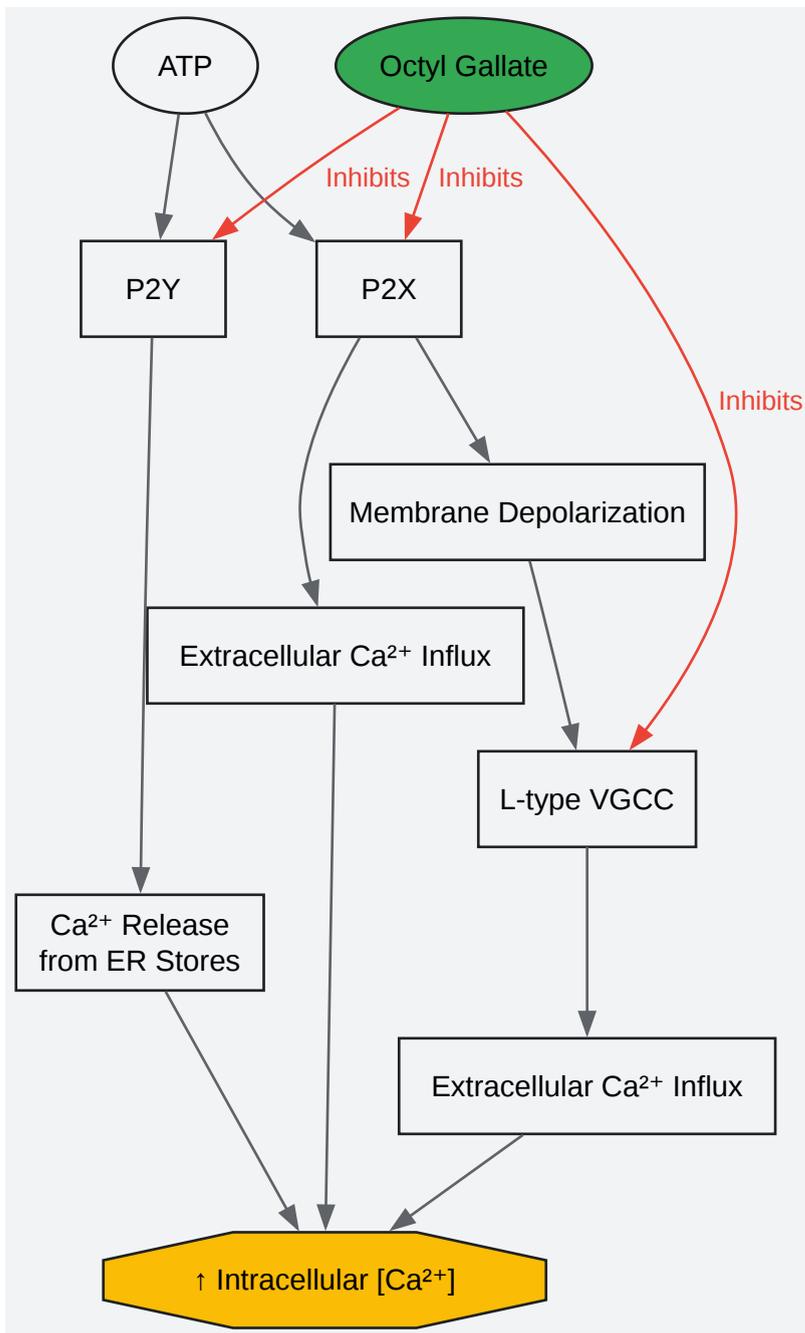
Research on **PC12 cells** (a model of neuronal excitability) demonstrates that **octyl gallate** inhibits the increase of intracellular calcium concentration ($[Ca^{2+}]_i$) induced by ATP. The compound acts through a **multi-targeted mechanism** [1] [2]:

- **Inhibition of Purinergic Receptor Signaling:** **Octyl gallate** blocks calcium influx through **P2X receptor**-operated cation channels and also inhibits calcium release from intracellular stores triggered by **P2Y receptor** activation [1] [2].
- **Direct Blockade of Voltage-Gated Calcium Channels (VGCCs):** It inhibits calcium influx through **L-type VGCCs**, which can be secondarily activated by membrane depolarization following P2X receptor stimulation. This was confirmed by its ability to inhibit calcium increases induced by direct membrane depolarization with KCl [1] [2].
- **Protein Kinase-Independent Pathway:** The inhibitory effect of **octyl gallate** is not mediated by protein kinase C (PKC) or tyrosine kinase pathways [1] [2].

The table below summarizes the key experimental findings on its inhibitory actions:

Target / Pathway	Experimental Evidence	Effect of Octyl Gallate
P2X Receptor Channel	Inhibition of ATP-induced current (whole-cell patch-clamp) [1]	↓ Blocked
P2Y Receptor Store Release	Inhibition in Ca ²⁺ -free medium or after store depletion with thapsigargin [1] [2]	↓ Inhibited
L-type VGCCs	Inhibition of KCl-induced [Ca ²⁺] _i increase; additive effect with nimodipine [1] [2]	↓ Blocked
IC₅₀	Concentration-dependent inhibition of ATP-induced [Ca ²⁺] _i response [1] [2]	2.84 μM

This integrated mechanism can be visualized in the following signaling pathway:



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*Summary of **octyl gallate**'s multi-targeted inhibition of calcium signaling pathways.*

Detailed Experimental Protocol

The core findings are based on the following established methodologies from the 2010 study [1]:

1. Cell Culture and Preparation

- **Cell Line:** PC12 rat pheochromocytoma cells.
- **Culture Conditions:** Grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS), at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂.
- **Plating for Experiment:** Cells were plated onto 25 mm-diameter coverslips in six-well plates at a density of 3×10⁴ cells/well and used 2-3 days after plating.

2. Intracellular Ca²⁺ Measurement ([Ca²⁺]_i)

- **Dye Loading:** Cells were loaded with 12 μM **fura-2 AM** in HEPES-buffered Hanks's solution (HEPES-HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.
- **Setup:** Coverslips were mounted in a flow-through chamber on an inverted microscope. Cells were alternately excited at 340 nm and 380 nm, and emission fluorescence was collected at 510 nm using a cooled charge-coupled device (CCD) camera.
- **Stimuli and Drug Application:**
 - **ATP (100 μM)** was applied for 90 seconds to induce a [Ca²⁺]_i increase.
 - **Octyl gallate** was pre-applied for 10 minutes before ATP stimulation.
 - **Ca²⁺-free conditions** were achieved using nominally Ca²⁺-free HEPES-HBSS.
 - **KCl (50 mM)** was applied to induce depolarization and directly activate VGCCs.
 - Other pharmacological tools included **thapsigargin** (1 μM, to deplete ER Ca²⁺ stores) and **nimodipine** (1 μM, an L-type VGCC antagonist).

3. Whole-Cell Patch Clamp Recording

- **Configuration:** Whole-cell currents were recorded at a holding potential of -70 mV.
- **Solutions:**
 - **External:** 140 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM glucose (pH 7.3 with NaOH).
 - **Pipette:** 140 mM CsCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).
- **Drug Application:** ATP and **octyl gallate** were dissolved in the external solution and delivered via a microcapillary tube system placed close to the cell.

Research Context and Potential Applications

Understanding **octyl gallate**'s mechanism is relevant given the broader therapeutic interest in VGCCs.

- **VGCCs as Drug Targets:** Voltage-gated calcium channels are well-established targets for various conditions, including pain, neuropsychiatric disorders, and hypertension [3] [4]. Blockers of specific channel types (N-type, T-type) are actively investigated for their analgesic properties [3].
- **Existing Calcium Channel Blockers (CCBs):** Clinically used L-type channel blockers include dihydropyridines (e.g., **nimodipine**, **isradipine**), phenylalkylamines (e.g., **verapamil**), and benzothiazepines (e.g., **diltiazem**) [3] [4]. **Octyl gallate's** action is distinct as it targets multiple pathways simultaneously.
- **Potential Antimicrobial Synergy:** A 2011 study reported that **octyl gallate's** anti-chlamydial effect was potentiated when co-administered with calcium modulators like verapamil, isradipine, and thapsigargin [5]. This suggests its calcium-blocking activity could be harnessed in combination therapies for infectious diseases.

Knowledge Gaps and Future Research Directions

While the 2010 study provides a solid mechanistic foundation, several questions remain open for future research:

- **Specificity Among VGCC Families:** It is unknown if **octyl gallate** equally affects other high-voltage-activated channels (N-, P/Q-, R-types) or low-voltage-activated **T-type channels**.
- **Molecular Binding Site:** The precise site(s) on the P2X, P2Y, or VGCC proteins where **octyl gallate** binds have not been elucidated.
- **In Vivo Efficacy and Toxicity:** Data on the physiological effects and safety profile of **octyl gallate** in whole-animal models is limited.

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